2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide
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Overview
Description
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a dimethylcyclobutyl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide typically involves multiple steps:
Formation of the Cyclobutyl Moiety: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the brominated benzoyl chloride with the cyclobutylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-4-methylbenzamide: Similar structure but with a different position of the methyl group.
2-chloro-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-8-4-5-10(15)9(6-8)13(18)16-11-7-12(17)14(11,2)3/h4-6,11-12,17H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METVAQBGSXRFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2CC(C2(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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